N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
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Overview
Description
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid is a metabolite of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is formed through the metabolic process where Sunitinib undergoes N-deethylation. This compound retains the pharmacological activity of its parent compound and is crucial in therapeutic drug monitoring due to its significant role in the efficacy and toxicity of Sunitinib treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid involves the N-deethylation of Sunitinib. This process can be achieved using liver microsomes from various species, including humans, where cytochrome P450 3A4 (CYP3A4) plays a significant role . The reaction conditions typically involve the use of liver microsomes and NADPH as a cofactor to facilitate the enzymatic reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant enzymes to catalyze the N-deethylation of Sunitinib. The reaction is monitored and controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid primarily undergoes metabolic reactions, including oxidation and reduction. The compound can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NADPH for enzymatic reactions, and various oxidizing and reducing agents for chemical transformations. The conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include further oxidized or reduced metabolites. These products are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .
Scientific Research Applications
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid has several scientific research applications:
Mechanism of Action
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By inhibiting these targets, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its significant pharmacological activity and its role in therapeutic drug monitoring. Unlike other metabolites, it retains the inhibitory effects on receptor tyrosine kinases, making it a critical component in the efficacy of Sunitinib treatment .
Properties
CAS No. |
1474111-36-8 |
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Molecular Formula |
C24H29FN4O7 |
Molecular Weight |
504.515 |
IUPAC Name |
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H23FN4O2.C4H6O5/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;5-2(4(8)9)1-3(6)7/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/b15-10-;/t;2-/m.0/s1 |
InChI Key |
IXINXDLVNWLCAX-YSNBHPKASA-N |
SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Synonyms |
N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Hemimalate; |
Origin of Product |
United States |
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